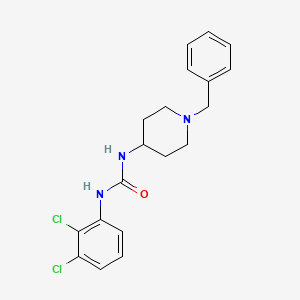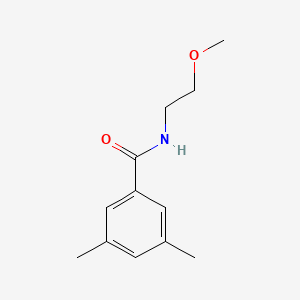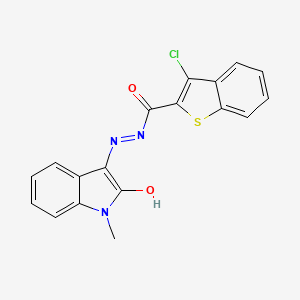
3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide
Descripción general
Descripción
3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It is commonly referred to as FIPI, which stands for Fluorescently Labeled Phosphatidylinositol Probe. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in several cellular processes, including membrane trafficking, cell signaling, and cytoskeletal reorganization.
Mecanismo De Acción
FIPI inhibits the activity of 3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide by binding to the enzyme's catalytic domain and preventing it from interacting with its substrate, phosphatidylcholine. This results in a decrease in the production of phosphatidic acid, a lipid signaling molecule that plays a crucial role in several cellular processes.
Biochemical and Physiological Effects:
FIPI has been shown to have several biochemical and physiological effects. It inhibits the migration and invasion of cancer cells by reducing the production of phosphatidic acid, which is involved in the regulation of cytoskeletal dynamics. FIPI also inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, FIPI has been shown to have a neuroprotective effect by reducing the production of reactive oxygen species and preventing neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FIPI has several advantages for lab experiments. It is a potent and specific inhibitor of 3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide, which makes it an ideal tool for investigating the role of this compound in various cellular processes. FIPI is also fluorescently labeled, which allows for easy visualization and tracking of its cellular localization. However, FIPI has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not fully understood. In addition, the synthesis of FIPI is complex and time-consuming, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research of FIPI. One potential direction is to investigate the potential therapeutic benefits of FIPI in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to develop more potent and specific inhibitors of 3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide based on the structure of FIPI. Additionally, further research is needed to understand the long-term effects of FIPI on cells and tissues and to optimize its synthesis for widespread use in research.
Aplicaciones Científicas De Investigación
FIPI has been extensively studied in scientific research due to its potential therapeutic benefits. It has been shown to inhibit the activity of 3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide, which is involved in several cellular processes, including cell migration, proliferation, and survival. FIPI has been used in various studies to investigate the role of this compound in different cellular processes and to identify potential therapeutic targets for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-10-6-7-15(21)14(8-10)19-17(22)16-9-13(20-23-16)11-4-2-3-5-12(11)18/h2-9,21H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTHYWSTKGJLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=NO2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethyl-3-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4730540.png)



![methyl 2-[({[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonothioyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4730572.png)
![3,4,5-trimethoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4730580.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(1-naphthyl)acrylamide](/img/structure/B4730585.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-3-chloro-4-methylaniline](/img/structure/B4730587.png)

![4-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4730593.png)
![5-(1,3-benzodioxol-5-yl)-1-ethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4730596.png)
![4-{[(6-methyl-2-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B4730601.png)

![N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4730626.png)